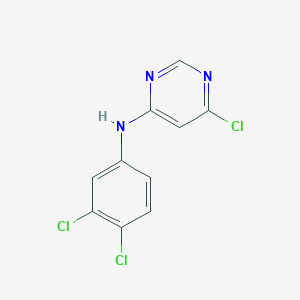

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine

Description

6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine (CAS: 6303-46-4) is a pyrimidine derivative with the molecular formula C₁₀H₆Cl₃N₃ and a molecular weight of 274.53 g/mol . The compound features a pyrimidine core substituted with a chlorine atom at position 6 and an aromatic 3,4-dichlorophenyl group attached via an amine linkage at position 3. Its structure is optimized for lipophilicity, a critical factor in bioactivity, as evidenced by its logP value and halogen-rich substituents .

Properties

IUPAC Name |

6-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCSVINRQJSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978945 | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-46-4 | |

| Record name | NSC43277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The synthesis of 4,6-dichloropyrimidine, a critical intermediate, is achieved via chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a hindered amine base. As detailed in US Patent 6018045A , the reaction employs saturated hindered amines such as N,N-diisopropylethylamine (Hünig’s base) to facilitate efficient dichlorination.

Reaction Conditions

- Substrate : 4,6-Dihydroxypyrimidine (1 equiv)

- Chlorinating Agent : POCl₃ (3–5 equiv)

- Base : N,N-Diisopropylethylamine (2–3 equiv)

- Temperature : Reflux (110–120°C)

- Duration : 6–8 hours

- Yield : 85–90%

The hindered amine mitigates side reactions by stabilizing intermediates, while excess POCl₃ ensures complete conversion. Post-reaction, the product is isolated via distillation or crystallization from non-polar solvents.

Mono-Amination to 4-Amino-6-Chloropyrimidine

Ammonolysis of 4,6-Dichloropyrimidine

Selective mono-amination at the 4-position is achieved by treating 4,6-dichloropyrimidine with aqueous or gaseous ammonia under controlled conditions.

Optimized Protocol

- Substrate : 4,6-Dichloropyrimidine (1 equiv)

- Amination Agent : NH₃ (2–3 equiv, in H₂O or dioxane)

- Temperature : 60–80°C

- Catalyst : None required

- Duration : 4–6 hours

- Yield : 70–75%

This step’s selectivity arises from the differential reactivity of the 4- and 6-chloro groups, with the 4-position being more electrophilic due to resonance stabilization of the intermediate.

Electrochemical Cross-Coupling with 3,4-Dichlorophenyl Halides

Nickel-Catalyzed Electrosynthesis

The pivotal coupling of 4-amino-6-chloropyrimidine with 3,4-dichlorophenyl halides is accomplished via an electrochemical reductive cross-coupling process, as reported by An Electrochemical Synthesis of Functionalized Arylpyrimidines.

Reaction Setup

- Anode : Sacrificial iron rod

- Cathode : Nickel foam

- Catalyst : NiBr₂·2,2’-bipyridine (0.1 equiv)

- Solvent : Dimethylformamide (DMF)

- Electrolyte : Tetra-n-butylammonium bromide (0.1 M)

- Current : 0.2 A (constant)

- Temperature : Room temperature

Procedure

- Pre-electrolysis with 1,2-dibromoethane (0.05 equiv) for 15 minutes activates the nickel catalyst.

- 4-Amino-6-chloropyrimidine (1 equiv) and 3,4-dichlorophenyl bromide (2 equiv) are added.

- Electrolysis continues for 3.5–6 hours until substrate consumption.

- Work-up involves extraction with dichloromethane/methanol and silica gel chromatography.

Yield : 65–80% (dependent on aryl halide reactivity).

Analytical Characterization

Spectroscopic Data

Purity and Solubility

- HPLC Purity : ≥98% (C18 column, MeOH/H₂O gradient).

- Solubility : Freely soluble in DMSO (>10 mM), sparingly soluble in H₂O (<0.1 mM).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Formation

Competing homo-coupling of aryl halides may occur if stoichiometry deviates from a 2:1 (aryl halide:pyrimidine) ratio. Excess aryl halide suppresses this pathway.

Catalyst Loading

NiBr₂·bpy loadings below 0.05 equiv result in incomplete conversion, while higher loadings (>0.15 equiv) promote nickel black deposition, reducing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl and pyrimidine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Research indicates that 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine may exhibit anticancer activity. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Activity:

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action .

3. Adenosine Receptor Modulation:

As part of ongoing research into adenosine receptors, derivatives of this compound have been explored as positive allosteric modulators (PAMs) of the A3 adenosine receptor. Activation of this receptor subtype has been linked to anti-inflammatory effects and tissue protection during ischemic events. The incorporation of the 3,4-dichlorophenyl group enhances the pharmacological profile of these compounds .

Synthesis and Derivatives

The synthesis of 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. It serves as an intermediate for synthesizing more complex derivatives that may possess enhanced biological activities. For instance, modifications at the pyrimidine ring or the chlorophenyl group can lead to compounds with improved selectivity and potency against specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine:

- Cancer Research: A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited proliferation in breast cancer cell lines by targeting key signaling pathways involved in cell growth .

- Inflammation Models: In vivo experiments indicated that compounds related to this structure reduced inflammation markers in animal models of arthritis, suggesting a therapeutic avenue for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Lipophilicity

The biological activity of pyrimidine and pyrazine derivatives is highly dependent on substituent patterns and lipophilicity. Below is a comparative analysis of key analogues:

Lipophilicity Trends :

- The dichlorophenyl group in the target compound increases logP compared to mono-halogenated derivatives (e.g., 4-fluorophenyl), enhancing membrane permeability but reducing aqueous solubility .

- Trifluoromethyl (CF₃) substituents (e.g., ) introduce strong electron-withdrawing effects, which may improve target binding but reduce metabolic stability.

Bioactivity and Structure-Activity Relationships (SAR)

Antimycobacterial and Antifungal Activity

- Pyrazine Carboxamides : Compound 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (IC₅₀ = 6.25 µg/mL against M. tuberculosis) demonstrates that chloro substituents on both the heterocycle and phenyl ring synergistically enhance activity .

- Dichlorophenyl vs. Fluorophenyl : The target compound’s 3,4-dichlorophenyl group may offer superior steric and electronic alignment with mycobacterial targets compared to 4-fluorophenyl analogues, though direct activity data are pending .

Biological Activity

6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C10H6Cl3N3

- Molecular Weight : 274.53 g/mol

- CAS Number : 6303-46-4

Anti-inflammatory Activity

Research has demonstrated that pyrimidine derivatives, including 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine, exhibit notable anti-inflammatory properties. A study evaluated various pyrimidine derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.

Key Findings:

- Compounds were screened for their ability to inhibit COX-1 and COX-2 enzymes.

- The IC50 values for select compounds were reported as follows:

| Compound | IC50 (μmol) | COX Target |

|---|---|---|

| 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

This indicates that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine has been explored through various in vitro studies. The compound was tested against multiple cancer cell lines, showing promising results.

Case Studies:

- Breast Cancer Cell Lines : In a study assessing the cytotoxicity of synthesized compounds against MDA-MB-231 cells, it was found that derivatives exhibited significant cytotoxic effects with IC50 values ranging from 27.6 μM to 29.3 μM .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, as indicated by changes in cell morphology and viability upon treatment .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated, particularly against various bacterial strains.

Results:

- The minimum inhibitory concentration (MIC) against tested organisms ranged from 40 to 50 µg/mL.

- Comparative studies showed that the compound's inhibition zones were similar to those of standard antibiotics like ceftriaxone .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. In the case of 6-Chloro-n-(3,4-dichlorophenyl)pyrimidin-4-amine:

Q & A

Q. How do crystallographic data validate hydrogen-bonding interactions critical for stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.